2-(2-chloroethoxy)acetic Acid
Overview
Description
2-(2-chloroethoxy)acetic acid is an organic compound with the molecular formula C4H7ClO3. It is a colorless to pale-yellow liquid or solid, depending on its purity and storage conditions . This compound is used in various chemical reactions and has applications in the synthesis of pharmaceuticals and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(2-chloroethoxy)acetic acid involves the oxidation of 2-chloroethoxy ethanol using nitric acid as the oxidizing agent. The reaction is typically carried out in water as the solvent . The process involves cooling the reaction mixture to 0-5°C, slowly adding concentrated nitric acid, and then allowing the reaction to proceed at 30-40°C for 20 hours. The mixture is then heated to 80-90°C to complete the reaction .
Industrial Production Methods
The industrial production of this compound follows similar principles but is optimized for large-scale operations. The use of water as a solvent and nitric acid as an oxidizing agent makes the process cost-effective and environmentally friendly . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloroethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce other derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as the oxidizing agent.
Substitution: Reagents such as sodium hydroxide can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Further oxidation can lead to the formation of more complex acids.
Substitution: Substitution reactions can produce a variety of derivatives depending on the reagents used.
Scientific Research Applications
2-(2-chloroethoxy)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-chloroethoxy)acetic acid involves its interaction with specific molecular targets. The compound can act as an intermediate in biochemical pathways, facilitating the formation of other bioactive molecules . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloroethoxy)ethanol: A precursor in the synthesis of 2-(2-chloroethoxy)acetic acid.
2-(2-(2-chloroethoxy)ethoxy)acetic acid: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and serve as an intermediate in the synthesis of complex molecules . Its versatility and reactivity make it valuable in both research and industrial applications.
Properties
IUPAC Name |
2-(2-chloroethoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3/c5-1-2-8-3-4(6)7/h1-3H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXJETVNZPUVEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448286 | |
Record name | 2-(2-chloroethoxy)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14869-41-1 | |
Record name | 2-(2-Chloroethoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14869-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-chloroethoxy)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient method for synthesizing 2-(2-chloroethoxy)acetic acid according to recent research?
A1: Recent research [, ] suggests that direct oxidation of 2-(2-chloroethoxy)ethanol using nitric acid is a highly efficient method for synthesizing this compound. This method, using water as a solvent, boasts several advantages:
- High Yield: A study achieved an impressive 89% yield using this method [].
- Simplicity: The reaction procedure is straightforward, requiring only stirring the reactants at a mildly elevated temperature (35-40°C) [].
- Environmental Friendliness: The use of water as a solvent minimizes the environmental impact compared to methods employing organic solvents [].
Q2: How is the synthesized this compound characterized?
A2: The synthesized this compound is typically characterized using spectroscopic techniques. Researchers primarily employ Mass Spectrometry (MS) and proton Nuclear Magnetic Resonance (1HNMR) spectroscopy to confirm the identity and purity of the synthesized compound [].
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